4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a furan ring fused to a chromenone moiety, with additional methyl and phenyl substituents.
Preparation Methods
The synthesis of 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be achieved through a multi-step process. One common method involves the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . This method allows for the construction of the furan ring on the benzene moiety of coumarin, resulting in the desired furocoumarin derivative.
Chemical Reactions Analysis
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be photooxygenated in the presence of tetraphenylporphine as a singlet oxygen sensitizer at room temperature.
Substitution: The compound can participate in substitution reactions, where specific substituents on the furan or chromenone rings can be replaced with other functional groups under appropriate conditions.
Scientific Research Applications
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis research.
Biology: Furocoumarins, including this compound, are known for their photosensitizing properties and are used in studies related to DNA interactions and phototherapy.
Medicine: The compound’s potential therapeutic applications are explored, particularly in the treatment of skin diseases and other conditions where photosensitization is beneficial.
Industry: The compound’s chemical stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves its ability to intercalate between DNA base pairs. This intercalation can lead to photocycloaddition reactions that cross-link the DNA, resulting in various biological effects. The compound’s molecular targets include DNA and other cellular components involved in the phototherapeutic process .
Comparison with Similar Compounds
4,9-Dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one can be compared to other furocoumarins, such as:
Psoralen: A well-known furocoumarin used in PUVA therapy for skin diseases. Unlike psoralen, this compound has additional methyl and phenyl groups, which may influence its reactivity and biological activity.
Isopsedopsoralen: Another furocoumarin derivative with a similar structure but different substituents, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C19H14O3 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
4,9-dimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C19H14O3/c1-11-8-15-18(12(2)9-16(20)22-15)19-17(11)14(10-21-19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
QYDTVPNTDXDNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.